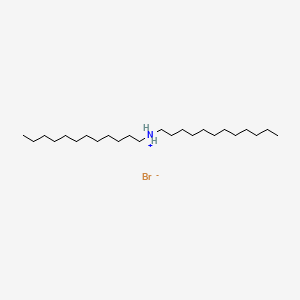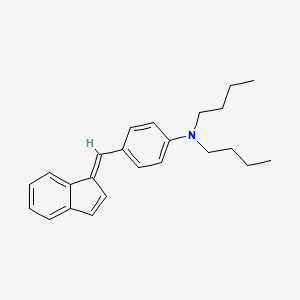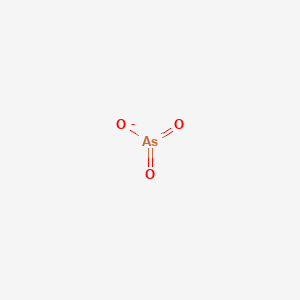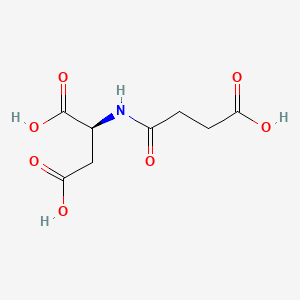
N-Succinyl aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide N-succinyl-aspartique est un dérivé de l’acide aspartique, un acide aminé qui joue un rôle crucial dans la biosynthèse d’autres acides aminés et dans le cycle de l’acide tricarboxylique. Le composé a la formule moléculaire C8H11NO7 et est connu pour sa participation à divers processus biochimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acide N-succinyl-aspartique peut être synthétisé par réaction de l’acide aspartique avec l’anhydride succinique. La réaction implique généralement la dissolution de l’acide aspartique dans un solvant approprié, tel que l’eau ou l’éthanol, puis l’ajout d’anhydride succinique. Le mélange est agité à température ambiante ou à des températures légèrement élevées jusqu’à ce que la réaction soit complète. Le produit est ensuite purifié par cristallisation ou par d’autres méthodes appropriées.
Méthodes de production industrielle : Dans les milieux industriels, la production d’acide N-succinyl-aspartique peut impliquer des méthodes plus efficaces et évolutives, telles que la synthèse en écoulement continu. Cette approche permet un meilleur contrôle des conditions réactionnelles et produit des produits de pureté supérieure. L’utilisation de systèmes automatisés et de techniques de purification avancées garantit la qualité constante du composé.
Analyse Des Réactions Chimiques
Types de réactions : L’acide N-succinyl-aspartique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir l’acide N-succinyl-aspartique en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes ou les agents alkylants sont utilisés dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des formes réduites du composé.
4. Applications de la recherche scientifique
L’acide N-succinyl-aspartique a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son rôle dans les voies métaboliques et les interactions enzymatiques.
Médecine : La recherche explore ses applications thérapeutiques potentielles, notamment son rôle dans le développement de médicaments.
Industrie : L’acide N-succinyl-aspartique est utilisé dans la production de polymères biodégradables et d’autres matériaux.
Applications De Recherche Scientifique
N-Succinyl aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of biodegradable polymers and other materials.
Mécanisme D'action
Le mécanisme d’action de l’acide N-succinyl-aspartique implique son interaction avec des enzymes spécifiques et des voies métaboliques. Le composé agit comme un substrat pour les enzymes impliquées dans le cycle de l’acide tricarboxylique, facilitant la conversion des intermédiaires métaboliques. Son groupe succinyle joue un rôle crucial dans la liaison aux sites actifs des enzymes, permettant des réactions catalytiques qui stimulent les processus métaboliques.
Composés similaires :
Acide aspartique : Le composé parent, impliqué dans des voies métaboliques similaires.
Acide N-succinyl-L,L-diaminopimélique : Un autre dérivé succinylé ayant des fonctions biologiques distinctes.
Succinyl-CoA : Un intermédiaire clé dans le cycle de l’acide tricarboxylique.
Unicité : L’acide N-succinyl-aspartique est unique en raison de son rôle spécifique dans les voies métaboliques et de sa capacité à participer à une variété de réactions chimiques. Son groupe succinyle offre une réactivité distincte par rapport aux autres composés similaires, ce qui le rend précieux dans les applications de recherche et industrielles.
Comparaison Avec Des Composés Similaires
Aspartic Acid: The parent compound, involved in similar metabolic pathways.
N-Succinyl-L,L-diaminopimelic acid: Another succinylated derivative with distinct biological functions.
Succinyl-CoA: A key intermediate in the tricarboxylic acid cycle.
Uniqueness: N-Succinyl aspartic acid is unique due to its specific role in metabolic pathways and its ability to participate in a variety of chemical reactions. Its succinyl group provides distinct reactivity compared to other similar compounds, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
552299-42-0 |
|---|---|
Formule moléculaire |
C8H11NO7 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
(2S)-2-(3-carboxypropanoylamino)butanedioic acid |
InChI |
InChI=1S/C8H11NO7/c10-5(1-2-6(11)12)9-4(8(15)16)3-7(13)14/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1 |
Clé InChI |
YTMGDVQAVPGKLG-BYPYZUCNSA-N |
SMILES isomérique |
C(CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


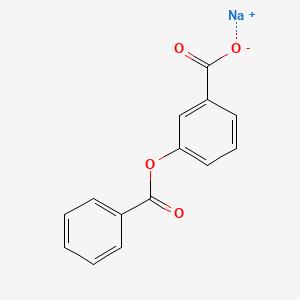


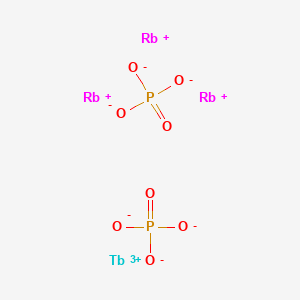
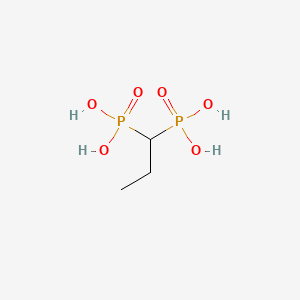
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
